C3 Morpholino Methanone vs. Carboxylic Acid: Functional Group Impact on Receptor Engagement
The target compound bears a morpholino methanone at C3, whereas the closest catalogued analog — 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid (CID 1477242; SMR000338057) — carries a carboxylic acid. In a mu-opioid receptor binding assay (PubChem AID 2403), the carboxylic acid analog displayed an IC50 of 9.65 μM (9,650 nM) [1]. The morpholino methanone introduces a tertiary amide with a morpholine oxygen capable of acting as an additional hydrogen-bond acceptor, a feature shown in a published CB1 SAR study to enhance heteroatom-mediated receptor interactions when a morpholino group is present at the C3 amide position [2]. The replacement of the acidic carboxyl proton with the neutral, bulkier morpholino group is expected to alter both pharmacokinetic behaviour and target engagement profile relative to the acid analog.
| Evidence Dimension | C3 functional group and associated in vitro potency |
|---|---|
| Target Compound Data | Morpholino methanone at C3; no direct affinity data available for this compound |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid: IC50 = 9,650 nM at mu-opioid receptor (PubChem AID 2403) [1] |
| Quantified Difference | Functional group difference (morpholino methanone vs. carboxylic acid) precludes direct numerical comparison, but the morpholino group provides additional heteroatom interaction potential demonstrated in analogous CB1 chemotypes [2] |
| Conditions | Mu-opioid receptor binding assay (Scripps Research Institute Molecular Screening Center) for comparator; CB1 displacement assay using [3H]CP 55,940 for morpholino SAR reference [2] |
Why This Matters
Procurement of the carboxylic acid analog as a substitute for the morpholino methanone in receptor-binding or cellular assays would introduce a different pharmacophore with altered hydrogen-bonding and charge characteristics, potentially invalidating SAR conclusions.
- [1] BindingDB Entry BDBM64860: 5-(4-chlorophenyl)-1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid. IC50 = 9.65E+3 nM, Mu-type opioid receptor (Human), PubChem BioAssay AID 2403. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=64860 (accessed 2026-04-29). View Source
- [2] B. F. Thomas, L. S. Francisco, R. J. Seltzman, J. B. Thomas, S. E. Fix, A.-K. Schulz, A. F. Gilliam, R. G. Pertwee, L. A. Stevenson. Synthesis and structure–activity relationships of amide and hydrazide analogues of the cannabinoid CB1 receptor antagonist N-(piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716). Journal of Medicinal Chemistry 2002, 45 (13), 2821-2830 (see morpholino analogue 15). View Source
